molecular formula C10H14N4O3 B11515666 ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate

ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate

Cat. No.: B11515666
M. Wt: 238.24 g/mol
InChI Key: QCYTZNVFBMFKEF-UDDRTVHNSA-N
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Description

Ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, hydrazinyl, and hydroxyimino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or hydrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the cyano group can act as an electrophile, while the hydrazinyl group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-{(2E)-2-[(3E)-3-(hydroxyimino)butan-2-ylidene]hydrazinyl}prop-2-enoate can be compared with similar compounds such as:

    Ethyl cyanoacetate: A simpler compound with a cyano group, used in similar synthetic applications.

    Hydrazine derivatives: Compounds with hydrazinyl groups, known for their reactivity and use in various chemical reactions.

    Oximes: Compounds with hydroxyimino groups, often used in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[(2E)-2-[(3E)-3-hydroxyiminobutan-2-ylidene]hydrazinyl]prop-2-enoate

InChI

InChI=1S/C10H14N4O3/c1-4-17-10(15)9(5-11)6-12-13-7(2)8(3)14-16/h6,12,16H,4H2,1-3H3/b9-6+,13-7+,14-8+

InChI Key

QCYTZNVFBMFKEF-UDDRTVHNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N/N=C(\C)/C(=N/O)/C)/C#N

Canonical SMILES

CCOC(=O)C(=CNN=C(C)C(=NO)C)C#N

Origin of Product

United States

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